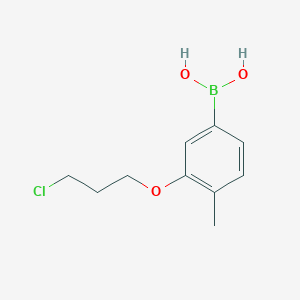

(3-(3-Chloropropoxy)-4-methylphenyl)boronic acid

Descripción general

Descripción

(3-(3-Chloropropoxy)-4-methylphenyl)boronic acid is an organoboron compound that has garnered interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. This compound features a boronic acid functional group, which is known for its versatility in forming carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3-(3-Chloropropoxy)-4-methylphenyl)boronic acid typically involves the reaction of 3-(3-chloropropoxy)-4-methylphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the boronic acid group. The reaction is usually carried out at low temperatures to control the reactivity of the Grignard reagent.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

(3-(3-Chloropropoxy)-4-methylphenyl)boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing compounds.

Substitution: The chlorine atom in the propoxy group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products Formed

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenols: Formed through oxidation of the boronic acid group.

Substituted Propoxy Derivatives: Formed through nucleophilic substitution of the chlorine atom.

Aplicaciones Científicas De Investigación

Organic Synthesis

Boronic acids, including (3-(3-Chloropropoxy)-4-methylphenyl)boronic acid, are crucial intermediates in organic synthesis due to their ability to participate in cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction facilitates the formation of carbon-carbon bonds, essential for constructing complex organic molecules.

Key Applications:

- Synthesis of Biaryl Compounds: This compound can be utilized to synthesize biaryl amides with specific biological activities, such as muscarinic acetylcholine receptor subtype M1 agonism .

- Fluorene Synthesis: It participates in intramolecular aromatic carbenoid insertion, contributing to the synthesis of fluorenes, which are important in organic electronics .

- Preparation of Borinic Acid Picolinate Esters: These esters have potential applications in treating skin diseases .

Medicinal Chemistry

The medicinal applications of boronic acids have gained traction due to their unique properties that enhance drug efficacy and selectivity. The introduction of boronic acid moieties into bioactive molecules can modify their pharmacokinetic profiles and improve therapeutic outcomes.

Notable Findings:

- Anticancer Activity: Boronic acids have shown promise in anticancer therapies. For instance, compounds like bortezomib, a boronic acid derivative, are used as proteasome inhibitors for multiple myeloma treatment .

- Antibacterial and Antiviral Properties: Boronic acids exhibit antibacterial and antiviral activities, making them suitable candidates for developing new therapeutics .

- Drug Delivery Systems: They can function as effective sensors and delivery systems due to their ability to form stable complexes with biomolecules .

Materials Science

In materials science, boronic acids are explored for their role in developing advanced materials with unique electronic and optical properties.

Applications:

- Optoelectronic Devices: Four-coordinate boron complexes derived from boronic acids are utilized in organic light-emitting diodes (OLEDs) and photovoltaic devices due to their enhanced luminescence and carrier mobility .

- Bioimaging and Sensing Probes: Boron-containing compounds are being investigated for use as imaging agents in biomedical applications, allowing for early disease detection through fluorescence techniques .

Case Studies

Mecanismo De Acción

The mechanism of action of (3-(3-Chloropropoxy)-4-methylphenyl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of enzyme inhibitors and other bioactive compounds. The molecular pathways involved depend on the specific application and target molecule.

Comparación Con Compuestos Similares

Similar Compounds

Phenylboronic Acid: A simpler analog with similar reactivity but lacking the chloropropoxy and methyl groups.

4-Methylphenylboronic Acid: Similar structure but without the chloropropoxy group.

3-Chloropropoxyphenylboronic Acid: Lacks the methyl group but has similar reactivity.

Uniqueness

(3-(3-Chloropropoxy)-4-methylphenyl)boronic acid is unique due to the presence of both the chloropropoxy and methyl groups, which can influence its reactivity and interactions with other molecules. These functional groups provide additional sites for chemical modification and enhance the compound’s versatility in various applications.

Actividad Biológica

Overview

(3-(3-Chloropropoxy)-4-methylphenyl)boronic acid is an organoboron compound that has gained attention for its potential biological activities, particularly in medicinal chemistry. The structure consists of a boronic acid moiety linked to a phenyl ring, which is further substituted with a chloropropoxy and a methyl group. This unique configuration allows it to interact with various biological targets, making it a candidate for therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with biomolecules. The boronic acid group can interact with hydroxyl and amino groups in proteins and enzymes, leading to inhibition or modulation of their activity. This interaction is particularly significant in the design of enzyme inhibitors and anticancer agents, as it can disrupt critical biochemical pathways.

Anticancer Activity

Research indicates that boronic acids, including this compound, exhibit cytotoxic effects against various cancer cell lines. In studies involving prostate cancer cells, compounds similar to this boronic acid have shown reduced cell viability while maintaining a higher viability in healthy cells. For instance, certain derivatives demonstrated a decrease in cancer cell viability to as low as 33% at 5 µM concentration, while healthy cells retained 71% viability under similar conditions .

Table 1: Cytotoxicity of Boronic Acid Derivatives Against Cancer Cells

| Compound | Cell Line | Concentration (µM) | Cancer Cell Viability (%) | Healthy Cell Viability (%) |

|---|---|---|---|---|

| This compound | PC-3 (Prostate) | 5 | 33 | 71 |

| B5 | PC-3 | 5 | 33 | 95 |

| B7 | PC-3 | 5 | 44 | 95 |

Antimicrobial Properties

The antimicrobial activity of boronic acids has also been explored. Compounds structurally related to this compound have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The inhibition zones observed in antimicrobial assays ranged from 7 mm to 13 mm, indicating significant antibacterial properties .

Table 2: Antimicrobial Activity of Boronic Acid Derivatives

| Compound | Target Microorganism | Inhibition Zone Diameter (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 10 |

| B1 | Escherichia coli | 9 |

| B5 | Pseudomonas aeruginosa | 11 |

Antioxidant Activity

Antioxidant properties are another area where boronic acids have shown promise. Compounds similar to this compound have been tested for their ability to scavenge free radicals and exhibit antioxidant effects comparable to standard antioxidants like α-tocopherol .

Case Studies and Research Findings

- Cytotoxicity Study on Prostate Cancer Cells : A study assessed the cytotoxic effects of several boronic compounds on PC-3 prostate cancer cells. Results indicated that specific derivatives could significantly lower cancer cell viability while preserving healthy cell populations, highlighting their potential as anticancer agents .

- Antimicrobial Efficacy : Research conducted on various boronic compounds revealed their effectiveness against multiple bacterial strains. The compounds exhibited varying degrees of antimicrobial activity, suggesting their potential use in developing new antibacterial therapies .

Propiedades

IUPAC Name |

[3-(3-chloropropoxy)-4-methylphenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BClO3/c1-8-3-4-9(11(13)14)7-10(8)15-6-2-5-12/h3-4,7,13-14H,2,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVQHMGVHZNYEMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C)OCCCCl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.